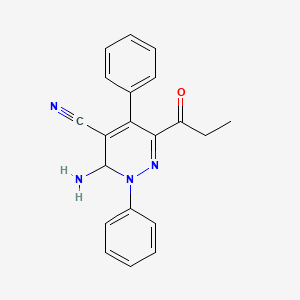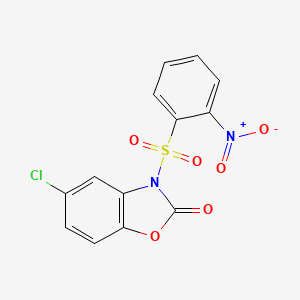![molecular formula C20H17ClN2O3 B15283614 N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenyl ring, a phenylpropanoyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a phenylpropanoyl group through an acylation reaction. The final step involves the formation of the furan ring through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide include:
- N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiopheneamide
- N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-pyrroleamide
- N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-pyridineamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of the furan ring, along with the chlorinated phenyl and phenylpropanoyl groups, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H17ClN2O3 |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
N-[2-chloro-4-(3-phenylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-13-15(22-19(24)11-8-14-5-2-1-3-6-14)9-10-17(16)23-20(25)18-7-4-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,22,24)(H,23,25) |
Clave InChI |
VUTBWYJPPNVKHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283541.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283546.png)
![6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283554.png)
![2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B15283555.png)
![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![4-methyl-4-(2-pyridinyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B15283560.png)

![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)
![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)

